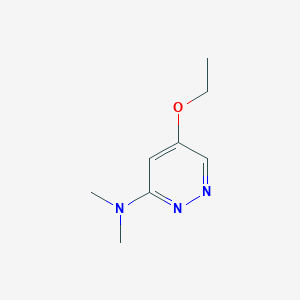![molecular formula C12H8N2O3 B13115136 4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-8-carboxylic acid](/img/structure/B13115136.png)
4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-8-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as an inhibitor of poly (ADP-ribose) polymerase (PARP), which is an enzyme involved in DNA repair processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-8-carboxylic acid typically involves the reaction of 2-(1H-pyrrol-1-yl)anilines with imidazo[1,2-a]pyridine-3-carbaldehyde or isatin. This reaction is catalyzed by amidosulfonic acid in water at room temperature . The reaction conditions are mild, making it an efficient and environmentally friendly method.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of solid catalysts and aqueous reaction media is advantageous for industrial applications due to their cost-effectiveness and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the carboxylic acid group under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinoxaline derivatives.
Reduction: Dihydro derivatives.
Substitution: Amides and esters.
Scientific Research Applications
4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-8-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s derivatives are explored for their potential use in pharmaceuticals and agrochemicals.
Mechanism of Action
The primary mechanism of action of 4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-8-carboxylic acid involves the inhibition of poly (ADP-ribose) polymerase (PARP). By inhibiting PARP, the compound interferes with the DNA repair process, leading to the accumulation of DNA damage in cancer cells, which ultimately results in cell death. This mechanism makes it a promising candidate for cancer therapy .
Comparison with Similar Compounds
4-Oxo-4,5-dihydropyrazolo[1,5-a]quinoxaline-7-carboxamide: This compound is also a PARP inhibitor and has shown potential in cancer therapy.
Pyrrolo[1,2-a]quinoxaline derivatives: These compounds share a similar core structure and are studied for their biological activities.
Uniqueness: 4-Oxo-4,5-dihydropyrrolo[1,2-a]quinoxaline-8-carboxylic acid is unique due to its specific substitution pattern and its potent PARP inhibitory activity. This makes it a valuable compound for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C12H8N2O3 |
|---|---|
Molecular Weight |
228.20 g/mol |
IUPAC Name |
4-oxo-5H-pyrrolo[1,2-a]quinoxaline-8-carboxylic acid |
InChI |
InChI=1S/C12H8N2O3/c15-11-9-2-1-5-14(9)10-6-7(12(16)17)3-4-8(10)13-11/h1-6H,(H,13,15)(H,16,17) |
InChI Key |
NTCFQRSGAJDGAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1)C(=O)NC3=C2C=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rel-6-(2-((4aR,8aR)-4a-Hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B13115071.png)




![Thieno[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B13115106.png)

![6-Methylimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13115112.png)


![5-Bromobenzo[b]thiophene-3-carboxylicacid1,1-dioxide](/img/structure/B13115142.png)


